

troubleshooting low signal in porcine secretin ELISA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Secretin, porcine

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Technical Support Center: Porcine Secretin ELISA

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with porcine secretin Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: Why is my standard curve flat or showing very low optical density (OD) values?

A poor standard curve is a common reason for unreliable results and can be caused by several factors.^[1] One of the most frequent causes is errors in preparing the standard dilutions, such as incorrect calculations or pipetting inaccuracies.^[1] Another common issue is the degradation of the standard stock solution due to improper storage or repeated freeze-thaw cycles.^[1] It is crucial to ensure the lyophilized standard is fully reconstituted according to the manufacturer's protocol. Finally, using expired or improperly stored reagents can lead to lower than expected OD values.^[2]

Q2: My samples are showing no signal or a very weak signal, but the standard curve looks acceptable. What could be the issue?

If the standard curve is performing as expected, the problem likely lies with your samples. The concentration of porcine secretin in your samples may be below the detection limit of the assay.^[3] It is also possible that the samples were handled or stored improperly, leading to degradation of the secretin peptide. Samples should be centrifuged to remove precipitates, and repeated freeze-thaw cycles should be avoided.^{[2][3]} Additionally, certain components in complex biological samples (matrix effects) can interfere with antibody binding.^[4] Consider performing a spike-and-recovery experiment to determine if your sample matrix is inhibiting the assay.

Q3: Can my sample collection and handling procedure affect the ELISA results?

Yes, proper sample handling is critical for accurate results. Porcine secretin is a peptide hormone and can be susceptible to degradation. It is recommended to use serum or plasma collected with anticoagulants like EDTA.^[5] Samples should be centrifuged shortly after collection to remove cellular debris.^{[2][3]} To prevent degradation from proteases, store samples at -20°C or -80°C if not assayed immediately and avoid multiple freeze-thaw cycles by aliquoting samples before freezing.^[3] Hemolyzed or lipemic samples should be avoided as they can interfere with the assay.^{[2][3]}

Q4: What are the most critical steps in the ELISA protocol to avoid a low signal?

Several steps are critical for a successful assay. Ensuring all reagents are brought to room temperature for at least 20-30 minutes before use is essential for consistent binding kinetics.^[1] Inadequate incubation times or incorrect temperatures can significantly reduce the signal.^[2] Washing steps are also crucial; insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies or antigen, thus weakening the signal. Finally, ensure the correct wavelength (typically 450 nm) is used for reading the plate.^[3]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to identifying and resolving the root cause of low signal in your porcine secretin ELISA.

Category 1: Reagent and Solution Issues

Potential Cause	Recommended Solution
Expired or Improperly Stored Reagents	Verify the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures (e.g., 2-8°C or -20°C).[6]
Incorrect Reagent Preparation	Double-check all calculations for dilutions of standards, antibodies, and wash buffers. Ensure lyophilized components are fully dissolved.[1][7] Prepare working solutions of conjugates and substrates fresh just before use.[3]
Degraded TMB Substrate	The TMB substrate should be colorless before addition to the wells. If it has a blue or gray tint, it is contaminated or degraded and should be replaced.
Contaminated Buffers	Prepare fresh wash and assay buffers using deionized or distilled water to avoid contamination with inhibitors like sodium azide, which inhibits HRP.[7]
Reagents Not at Room Temperature	Allow all kit components to equilibrate to room temperature (18-25°C) for at least 20-30 minutes before starting the assay to ensure optimal enzymatic activity and binding.[1][3]

Category 2: Procedural and Experimental Errors

Potential Cause	Recommended Solution
Inaccurate Pipetting	Calibrate your pipettes regularly. Use properly sized tips and ensure they are firmly sealed. When pipetting, avoid introducing air bubbles into the wells. ^[1] Change tips between each standard, sample, and reagent.
Incorrect Incubation Times or Temperatures	Strictly adhere to the incubation times and temperatures specified in the kit protocol. ^[2] Using a plate sealer during incubations can prevent evaporation and ensure even temperature distribution.
Improper Washing Technique	Ensure all wells are completely filled and aspirated during each wash step. Avoid scratching the inside surface of the wells. After the final wash, tap the inverted plate firmly on absorbent paper to remove residual buffer. ^[3] ^[8]
Plate Wells Drying Out	Do not allow the wells to dry out at any point during the assay, as this can inactivate the bound components. ^[3]
Incorrect Plate Reader Settings	Confirm the plate reader is set to the correct wavelength for absorbance reading (typically 450 nm after adding the stop solution). ^[3] Ensure the reader has been pre-heated if required. ^[2]

Category 3: Sample and Standard Issues

Potential Cause	Recommended Solution
Degraded Standard	Reconstitute a fresh vial of the standard. Aliquot the reconstituted standard and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. [1]
Low Analyte Concentration in Sample	The secretin concentration in your samples may be below the kit's detection limit. Try concentrating the sample or running less diluted samples. However, be aware that sample matrix components may cause interference at lower dilutions.[3]
Sample Matrix Interference	Complex biological fluids can contain components that interfere with the assay. Dilute samples at least 1:2 with the provided sample dilution buffer.[3] It may be necessary to perform validation experiments like spike-and-recovery to confirm matrix effects are not inhibiting the assay.
Improper Sample Handling	Collect and process samples according to recommended protocols. Use serum or plasma, avoid hemolysis, and store aliquots at -80°C for long-term stability.[2][3]

Experimental Protocols & Workflows

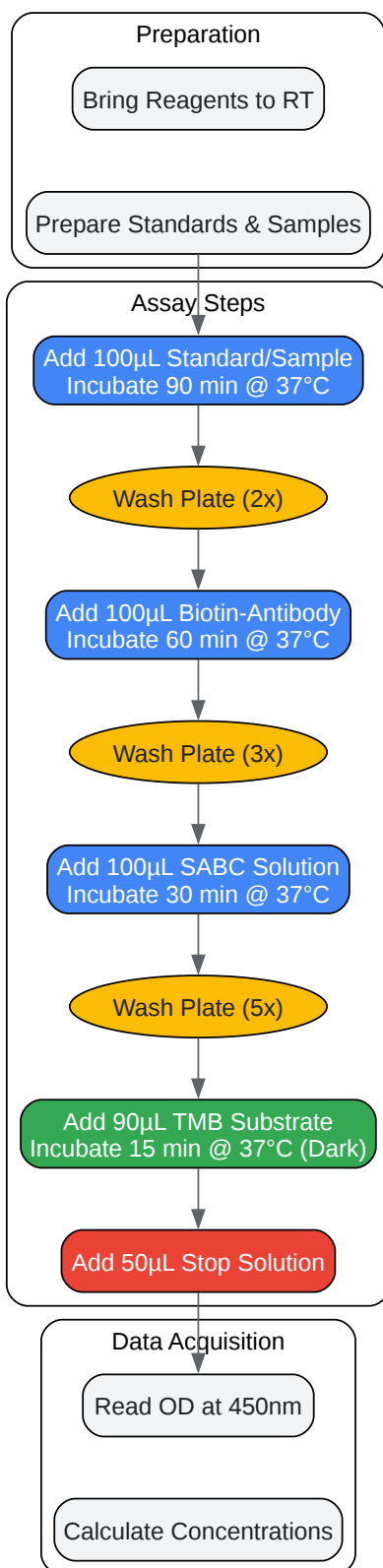
Standard Sandwich ELISA Protocol Summary

This protocol outlines the key steps for a typical porcine secretin sandwich ELISA. Specific volumes and incubation times should be confirmed with your kit's manual.

- **Reagent Preparation:** Prepare all reagents, including wash buffer, standards, and working solutions of biotin-labeled antibody and HRP-Streptavidin conjugate as per the kit instructions. Allow all reagents to reach room temperature.[3]

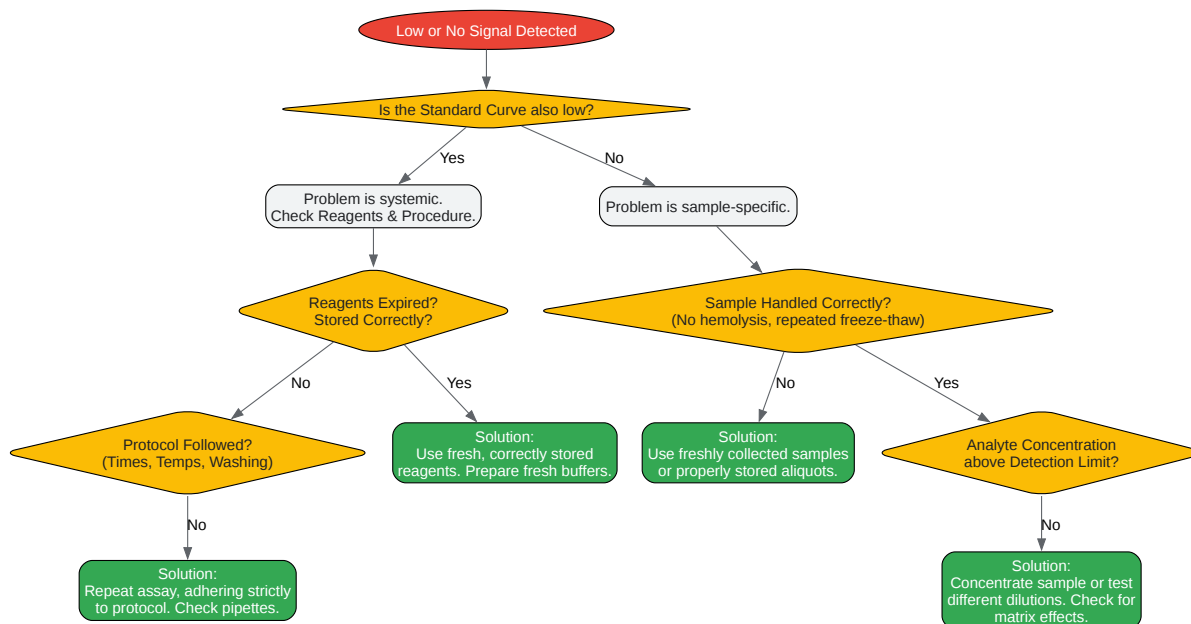
- **Standard/Sample Addition:** Add 100 μ L of each standard and sample into the appropriate wells of the pre-coated microplate. Seal the plate and incubate for 90 minutes at 37°C.[3]
- **Biotin-Antibody Addition:** Wash the plate 2-3 times. Add 100 μ L of the biotin-labeled antibody working solution to each well. Seal and incubate for 60 minutes at 37°C.[3]
- **HRP-Streptavidin Addition:** Wash the plate 3-5 times. Add 100 μ L of the HRP-Streptavidin (SABC) working solution to each well. Seal and incubate for 30 minutes at 37°C.[3]
- **Substrate Incubation:** Wash the plate 5 times. Add 90 μ L of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.[3]
- **Stop Reaction:** Add 50 μ L of stop solution to each well. The color will change from blue to yellow.
- **Read Plate:** Immediately read the optical density at 450 nm using a microplate reader.[3]

Visualization of Protocols and Logic



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Caption: Standard workflow for a porcine secretin sandwich ELISA.



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Caption: Decision tree for troubleshooting low signal in ELISA.

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- To cite this document: BenchChem. [troubleshooting low signal in porcine secretin ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10776046#troubleshooting-low-signal-in-porcine-secretin-elisa>]

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